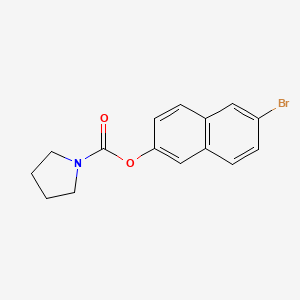
5-(2-cyclohexylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-cyclohexylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. This compound is also known as COEPOD and has a molecular formula of C19H24N2O. The purpose of
作用机制
The mechanism of action of COEPOD is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. COEPOD has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
COEPOD has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, COEPOD has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the advantages of COEPOD is its high purity and yield, which makes it suitable for use in lab experiments. It is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of COEPOD is its limited solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of COEPOD. One area of research is the development of COEPOD-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the exploration of COEPOD's potential use in organic electronics, such as OLEDs and OSCs. Additionally, the development of new methods for synthesizing COEPOD and its derivatives could lead to the discovery of new compounds with novel properties.
合成方法
The synthesis of COEPOD involves the reaction between 4-methylbenzohydrazide and 2-cyclohexylethyl isocyanate in the presence of phosphorus oxychloride. The resulting product is then treated with acetic anhydride to yield COEPOD. This method has been reported in the literature and has been used to synthesize COEPOD with high purity and yield.
科学研究应用
COEPOD has been investigated for its potential applications in various scientific research fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, COEPOD has been studied for its anti-inflammatory, analgesic, and anti-tumor properties. In material science, COEPOD has been explored for its potential use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). In organic synthesis, COEPOD has been used as a building block for the synthesis of other compounds.
属性
IUPAC Name |
5-(2-cyclohexylethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-13-7-10-15(11-8-13)17-18-16(20-19-17)12-9-14-5-3-2-4-6-14/h7-8,10-11,14H,2-6,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTLRTPSYPBOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B5807845.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-methyl-1-piperidinecarboxamide](/img/structure/B5807848.png)
![4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]morpholine](/img/structure/B5807852.png)
![5-[(4-methoxyphenyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5807860.png)

![4-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5807879.png)

![2-{5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5807899.png)
![2-[(2-chlorophenoxy)methyl]-5-(isobutylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5807901.png)

![7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5807919.png)

![N-(3-methoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5807930.png)